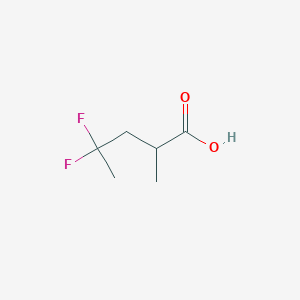

4,4-Difluoro-2-methylpentanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of difluoro-substituted compounds, such as those mentioned in the first paper, involves the addition of difluorocarbene to electron-rich precursors. The paper describes a practical synthetic approach to difluoro-substituted bicyclo[1.1.1]pentanes, which are considered saturated bioisosteres of the benzene ring, using a CF3TMS/NaI system . Although this does not directly describe the synthesis of 4,4-Difluoro-2-methylpentanoic acid, the methodology could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of difluorinated compounds is characterized by the presence of two fluorine atoms, which can significantly influence the physical and chemical properties of the molecule. The stereochemistry of related compounds, such as the 4-amino-3-hydroxy-2-methylpentanoic acid synthesized in the third paper, is crucial for their biological activity . The precise arrangement of atoms in this compound would similarly be expected to play a critical role in its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of perfluorinated compounds, as discussed in the second paper, shows that perfluoro-4-methylpentene-2 can react with secondary amines to form enamines and amides . This indicates that fluorinated compounds can participate in a variety of chemical reactions, which could be relevant when considering the reactivity of this compound. Additionally, the Friedel-Crafts reaction mentioned in the fifth paper is a key reaction in organic chemistry that could be used to modify the structure of this compound or related compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated compounds are often distinct from their non-fluorinated analogs. The fourth paper provides dissociation constants and ion-specific chemical shifts for a related compound, 2-amino-4-fluoro-2-methylpent-4-enoic acid, using high-resolution NMR spectroscopy . Such detailed characterization is essential for understanding the behavior of these compounds in different environments, which would be relevant for this compound as well.

Applications De Recherche Scientifique

Environmental Degradation and Fate

Studies on fluorinated chemicals, including compounds similar to 4,4-Difluoro-2-methylpentanoic acid, emphasize the need for understanding their environmental degradation mechanisms. Liu and Avendaño (2013) reviewed microbial degradation of polyfluoroalkyl chemicals, highlighting the transformation of these substances into perfluoroalkyl acids (PFAAs) through environmental processes. This research underscores the complexity of degradation pathways and the formation of persistent degradation products (Liu & Avendaño, 2013).

Toxicological Effects

The developmental toxicity of perfluoroalkyl acids (PFAAs) and their derivatives has been extensively studied due to their widespread use and detection in humans and the environment. Lau, Butenhoff, and Rogers (2004) provided an overview of the toxicological profile of PFAAs, suggesting avenues for further research to understand the hazards associated with these compounds (Lau, Butenhoff, & Rogers, 2004).

Human Exposure and Health Risks

The review by Domingo and Nadal (2019) on human exposure to PFAS through drinking water illustrates the growing concern over the health risks associated with these substances. Their work emphasizes the importance of monitoring PFAS levels in drinking water and assessing potential health risks from regular consumption (Domingo & Nadal, 2019).

Treatment and Removal Technologies

Emerging treatment technologies for PFAS compounds have been critically reviewed to address their persistence in the environment. Kucharzyk et al. (2017) discussed innovative approaches for the removal of perfluorinated compounds from groundwater, highlighting the challenges in treating water contaminated with such persistent chemicals (Kucharzyk, Darlington, Benotti, Deeb, & Hawley, 2017).

Safety and Hazards

Propriétés

IUPAC Name |

4,4-difluoro-2-methylpentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10F2O2/c1-4(5(9)10)3-6(2,7)8/h4H,3H2,1-2H3,(H,9,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXXNCQQYDYGIET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C)(F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2526884.png)

![N-(4-chlorophenyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2526886.png)

![3-(1-(morpholinosulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2526892.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2526897.png)

![N-[2-(2-nitroethyl)phenyl]-4-phenylpiperazine-1-carboxamide](/img/structure/B2526898.png)

![Ethyl 2-[({[2-hydroxy-2-(2-naphthyl)ethyl]amino}carbothioyl)amino]acetate](/img/structure/B2526903.png)

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-chlorobenzyl)acetamide](/img/no-structure.png)

![Methyl 4-{[(oxan-4-yl)(thiophen-2-yl)methyl]carbamoyl}benzoate](/img/structure/B2526905.png)